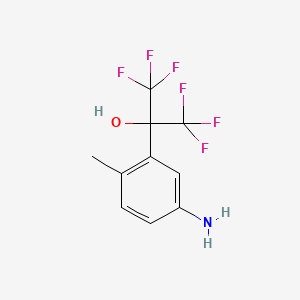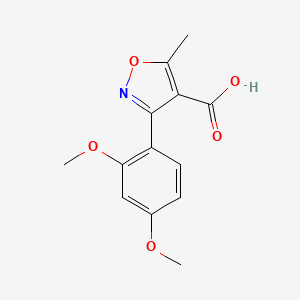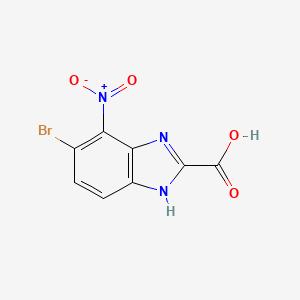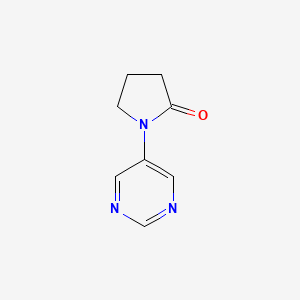
2-(Trifluoromethyl)quinoline-6-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)quinoline-6-boronic Acid is a versatile compound widely used in organic synthesis and medicinal chemistry. It features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 6-position. This unique structure imparts significant reactivity and utility in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-6-boronic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)quinoline-6-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)quinoline-6-boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)quinoline-6-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a quinoline ring.
6-Quinolineboronic Acid Pinacol Ester: Similar structure but without the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)quinoline-6-boronic Acid is unique due to the presence of both the trifluoromethyl and boronic acid groups on the quinoline ring. This combination imparts distinct reactivity and biological activity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H7BF3NO2 |
|---|---|
Poids moléculaire |
240.98 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)9-4-1-6-5-7(11(16)17)2-3-8(6)15-9/h1-5,16-17H |
Clé InChI |
XFNXTVVNZLYLCK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)




![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)



